

1,7-Dimethoxyxanthone chemical properties and structure

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Compound of Interest

Compound Name: 1,7-Dimethoxyxanthone

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1,7-Dimethoxyxanthone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxyxanthone is a naturally occurring xanthone derivative with the chemical formula $C_{15}H_{12}O_4$. This document provides an in-depth overview of its chemical properties, structure, and known biological activities. While specific experimental data for **1,7-dimethoxyxanthone** is limited in publicly available literature, this guide consolidates the available information and provides context based on related xanthone compounds. The synthesis, spectral characteristics, and potential signaling pathway interactions are discussed to support further research and development efforts.

Chemical Properties and Structure

1,7-Dimethoxyxanthone belongs to the xanthone class of organic compounds, characterized by a dibenzo- γ -pyrone heterocyclic scaffold. The structure consists of a xanthen-9-one core with methoxy groups attached at positions 1 and 7.

Table 1: Physicochemical Properties of **1,7-Dimethoxyxanthone**

Property	Value	Source
CAS Number	5042-06-8	[1][2]
Molecular Formula	C ₁₅ H ₁₂ O ₄	[1]
Molecular Weight	256.26 g/mol	[1]
Predicted Relative Density	1.270 g/cm ³	

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the cited literature. These properties would need to be determined experimentally.

The chemical structure of **1,7-dimethoxyxanthone** is depicted in Figure 1.


 Chemical Structure of 1,7-Dimethoxyxanthone

Figure 1. Chemical Structure of **1,7-Dimethoxyxanthone**.

Spectroscopic Data

Detailed experimental spectral data for **1,7-dimethoxyxanthone** is not extensively reported. However, the expected spectral characteristics can be inferred from the general knowledge of xanthone structures.

- **¹H and ¹³C NMR Spectroscopy:** The proton and carbon nuclear magnetic resonance spectra would confirm the arrangement of protons and carbons in the molecule. The aromatic protons would appear in the downfield region, and the methoxy groups would show characteristic singlets in the upfield region. The ¹³C NMR would show signals for the carbonyl carbon, aromatic carbons, and the methoxy carbons.
- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 256.26 g/mol. Fragmentation patterns would likely involve the loss of methyl groups and carbon monoxide.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the γ-pyrone ring, typically in the range of 1650-1610

cm^{-1} . Bands corresponding to C-O-C stretching of the ether groups and aromatic C-H and C=C stretching would also be present.

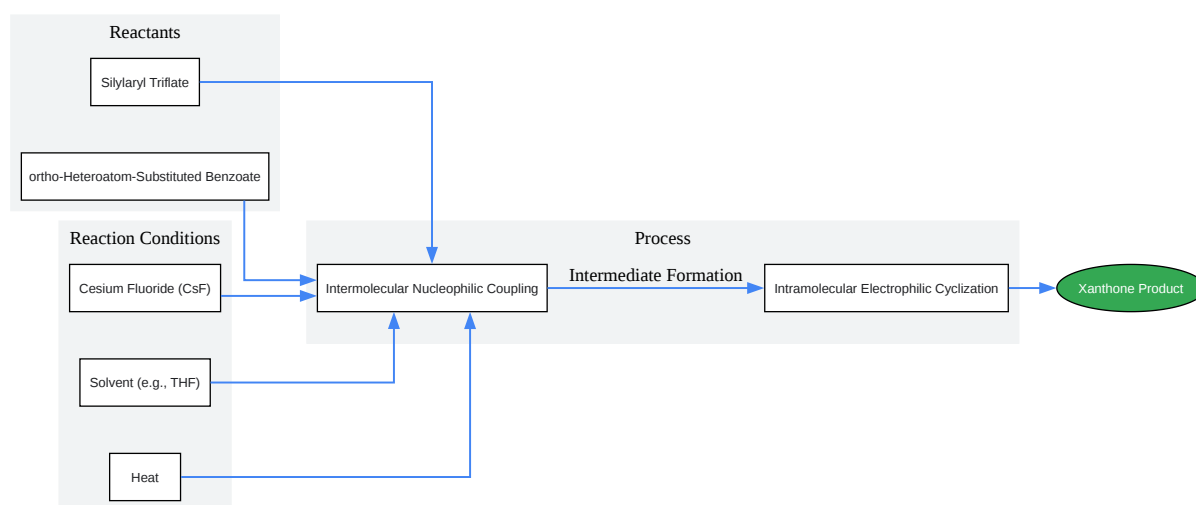
- UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show multiple absorption bands characteristic of the xanthone chromophore, typically in the ranges of 230-260 nm, 300-340 nm, and sometimes a shoulder or a weak band at longer wavelengths.

Experimental Protocols

General Synthesis of Xanthenes

While a specific, detailed experimental protocol for the synthesis of **1,7-dimethoxyxanthone** is not available in the reviewed literature, a general and efficient method for preparing xanthenes involves the coupling of arynes and substituted benzoates. This reaction proceeds via a tandem intermolecular nucleophilic coupling of the benzoate with an aryne, followed by an intramolecular electrophilic cyclization.

General Workflow for Xanthone Synthesis:



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Caption: General workflow for the synthesis of xanthenes.

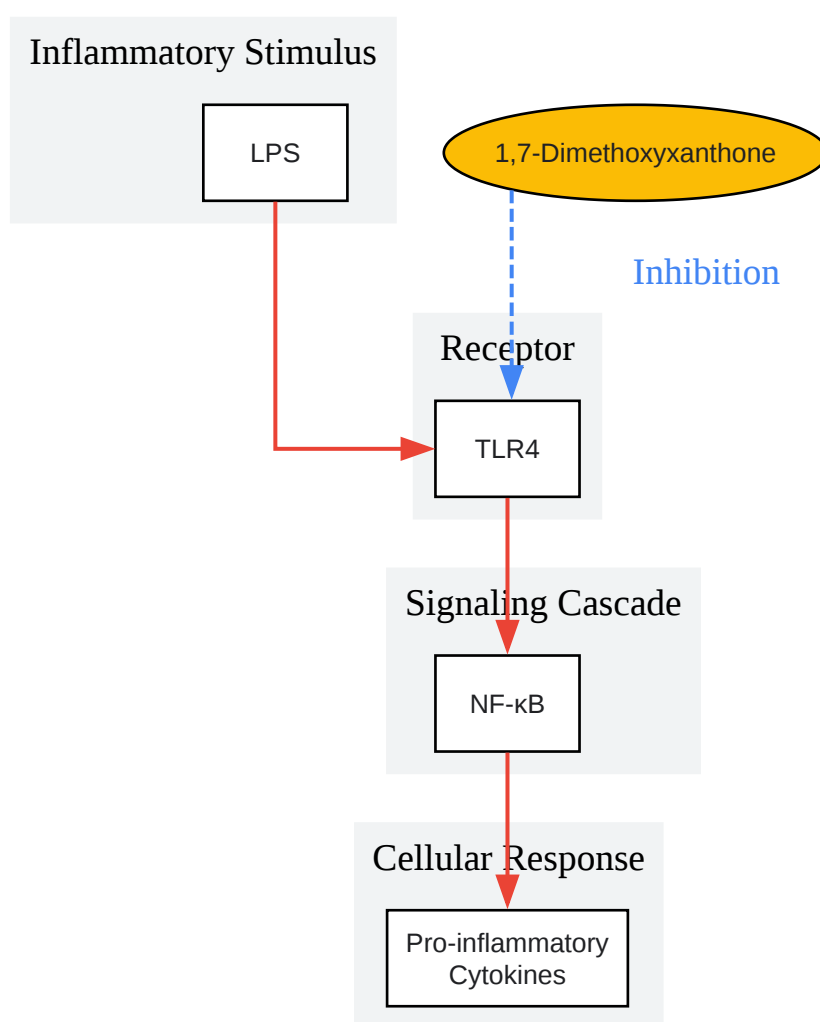
Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of **1,7-dimethoxyxanthone** are scarce. However, research on other dimethoxyxanthone derivatives provides insights into its potential pharmacological effects. For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone has been shown to inhibit lipopolysaccharide-induced inflammation in macrophages by suppressing the TLR4/NF- κ B signaling cascade[3]. This suggests that **1,7-dimethoxyxanthone** might also possess anti-inflammatory properties.

The general class of xanthenes exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific activity is often dependent on the substitution pattern on the xanthone core.

Potential Signaling Pathway Interaction (Hypothetical):

Based on the activity of related compounds, a potential mechanism of action for **1,7-dimethoxyxanthone** in an inflammatory response could involve the inhibition of key signaling molecules.



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Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

1,7-Dimethoxyxanthone is a xanthone derivative with potential for further scientific investigation. This guide provides the foundational chemical and structural information currently available. To fully elucidate its properties and potential applications, particularly in drug development, further experimental work is required to determine its physicochemical properties, detailed spectral characteristics, and to explore its biological activities and mechanisms of action. The synthesis and biological evaluation of **1,7-dimethoxyxanthone** could be a promising area for future research, potentially revealing novel therapeutic agents.

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